molecular formula C20H21ClN2O5 B2372414 5-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide CAS No. 900996-86-3

5-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide

Cat. No.: B2372414
CAS No.: 900996-86-3
M. Wt: 404.85
InChI Key: SEYRWXLBTHWODF-UHFFFAOYSA-N
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Description

5-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

The synthesis of 5-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the dimethoxyphenyl group: This step often involves a nucleophilic substitution reaction where the dimethoxyphenyl group is introduced to the pyrrolidinone ring.

    Methoxylation: The methoxy group is typically introduced through a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

5-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Scientific Research Applications

This compound has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide involves its interaction with specific molecular targets in the body. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds to 5-chloro-N-(1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-N-[1-(3,4-dimethoxyphenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN2O5/c1-26-16-6-4-12(21)8-15(16)20(25)22-13-9-19(24)23(11-13)14-5-7-17(27-2)18(10-14)28-3/h4-8,10,13H,9,11H2,1-3H3,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEYRWXLBTHWODF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2CC(=O)N(C2)C3=CC(=C(C=C3)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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